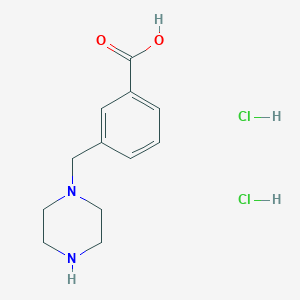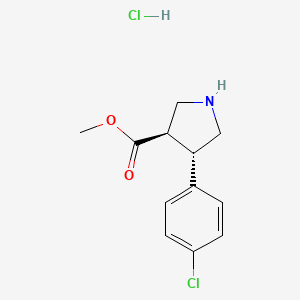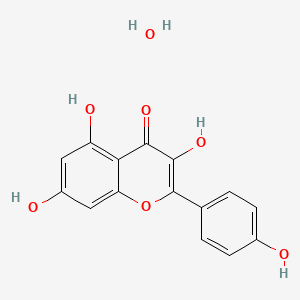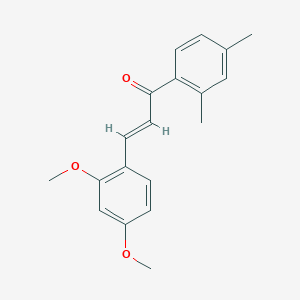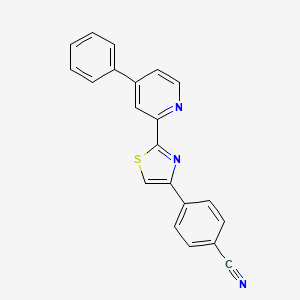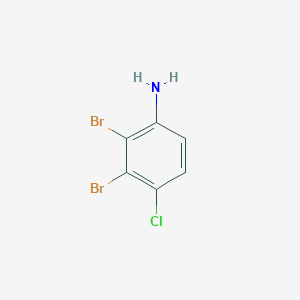
Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate is a chemical compound with a thiazole core, which is a five-membered ring containing sulfur and nitrogen . This compound is part of a larger class of molecules known as substituted pyridines, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves a series of reactions. For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized from aryl thioamides in five steps . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Wirkmechanismus
The mechanism of action of 4-MEPT is not fully understood. However, it is believed that 4-MEPT can interact with specific proteins and enzymes in the body, which can then lead to changes in the activity of those proteins and enzymes. In addition, 4-MEPT can also interact with receptors on cell surfaces, leading to changes in the activity of those receptors.
Biochemical and Physiological Effects
4-MEPT has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 4-MEPT can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 4-MEPT has been shown to inhibit the activity of certain receptors, such as the 5-HT1A receptor. In vivo studies have shown that 4-MEPT can reduce inflammation and pain, and it has been proposed that it may have potential applications in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-MEPT in laboratory experiments is its high solubility in a variety of solvents, making it easy to work with in a variety of systems. In addition, 4-MEPT is relatively inexpensive and can be easily synthesized. However, there are some limitations to using 4-MEPT in laboratory experiments. For example, 4-MEPT can be toxic at high concentrations, and it can be difficult to accurately measure its concentration in a solution.
Zukünftige Richtungen
There are a number of potential future directions for 4-MEPT research. One potential direction is to investigate its potential therapeutic applications in the treatment of a variety of diseases. Another potential direction is to investigate its potential applications in drug discovery and development. Additionally, further research could be conducted to better understand the mechanism of action of 4-MEPT and its effects on biochemical and physiological processes. Finally, further research could be conducted to optimize the synthesis method of 4-MEPT and to develop new methods for its synthesis.
Synthesemethoden
4-MEPT is synthesized through a two-step process. The first step involves the reaction of 4-methyl-2-(4-phenyl-2-pyridyl)thiazole with ethyl chloroformate in dichloromethane to produce ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate. The second step involves the reaction of the product from the first step with sodium hydroxide in an aqueous solution to produce 4-MEPT.
Wissenschaftliche Forschungsanwendungen
4-MEPT has been studied extensively for its potential applications in a variety of scientific fields. It has been used in drug discovery and development, biochemistry, and physiology. In drug discovery and development, 4-MEPT has been used to study the effects of various drugs on biological systems. In biochemistry, 4-MEPT has been used to study the structure and function of proteins and other macromolecules. In physiology, 4-MEPT has been used to study the effects of various drugs on the body.
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-(4-phenylpyridin-2-yl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-3-22-18(21)16-12(2)20-17(23-16)15-11-14(9-10-19-15)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIAHZHLMMIXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=NC=CC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)
![(3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6361205.png)
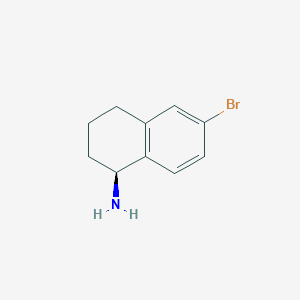
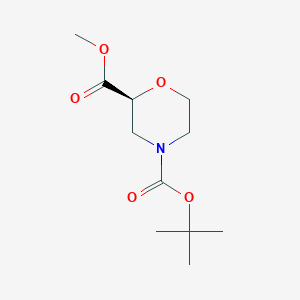
![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)


